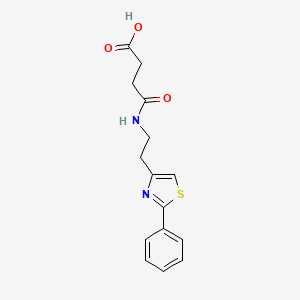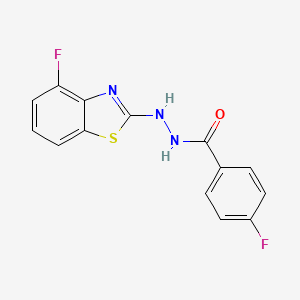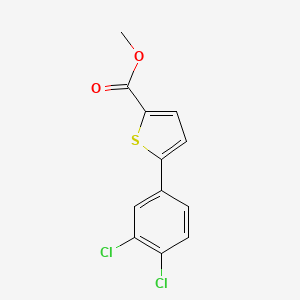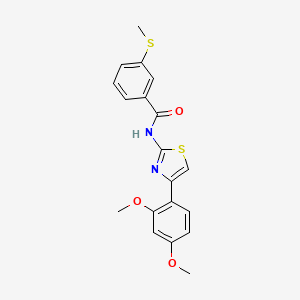
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol. This compound is known for its thiazole moiety, which is a versatile structure contributing to the development of various drugs and biologically active agents .
科学的研究の応用
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid is widely used in scientific research for various applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid typically involves the use of dry acetonitrile as a solvent. The reaction is facilitated by N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to obtain intermediates, which are further treated to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole moiety plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid include:
Uniqueness
What sets this compound apart is its specific thiazole structure, which imparts unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-oxo-4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(6-7-14(19)20)16-9-8-12-10-21-15(17-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOKPJEOWHLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2769683.png)
![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)
![N-{[3-fluoro-4-(propan-2-yloxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2769687.png)
